1-(4-chlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide
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Overview
Description
1-(4-chlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a methanesulfonamide backbone, with a 4-chlorophenyl and a 4-methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide typically involves the reaction of 4-chloroaniline with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as solvent recovery and waste management to ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or aromatic compounds.
Scientific Research Applications
1-(4-chlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or optical activity.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to compete with them and block their binding sites.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-(4-hydroxyphenyl)methanesulfonamide
- 1-(4-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide
- 1-(4-chlorophenyl)-N-(4-nitrophenyl)methanesulfonamide
Uniqueness
1-(4-chlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide is unique due to the presence of both a 4-chlorophenyl and a 4-methoxyphenyl group. This combination imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets. The methoxy group can enhance the compound’s solubility and bioavailability, making it a valuable candidate for medicinal applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-19-14-8-6-13(7-9-14)16-20(17,18)10-11-2-4-12(15)5-3-11/h2-9,16H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJRKPCNSCBETL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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